molecular formula C8H17N3O B1403175 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide CAS No. 1148003-52-4

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide

Cat. No.: B1403175
CAS No.: 1148003-52-4
M. Wt: 171.24 g/mol
InChI Key: XCXHUKQRFJSDGZ-KNVOCYPGSA-N
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Description

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide is a chemical compound with a piperazine ring substituted with two methyl groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2R,6R)-2,6-Dimethylpiperazin-1-yl)acetamide
  • 2-((2S,6S)-2,6-Dimethylpiperazin-1-yl)acetamide
  • 2-((2S,6R)-2,6-Dimethylpiperazin-1-yl)acetamide

Uniqueness

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the acetamide group also provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12)/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHUKQRFJSDGZ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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